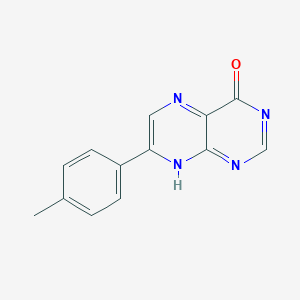
4(3H)-Pteridinone, 7-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pteridinone, 7-(4-methylphenyl)- is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.24g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Pteridinone, 7-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pteridinone, 7-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of pteridinone compounds exhibit significant anticancer properties. The structural similarity of 4(3H)-pteridinone to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several pteridinone derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.
Anticonvulsant Properties
Pteridinones have been investigated for their anticonvulsant effects, making them potential candidates for treating epilepsy and other seizure disorders.
- Case Study : In a preclinical study, a derivative of 4(3H)-pteridinone demonstrated a significant reduction in seizure frequency in animal models. The mechanism was attributed to modulation of neurotransmitter systems.
Anti-inflammatory Effects
Compounds similar to 4(3H)-pteridinone have shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.
- Data Table: Anti-inflammatory Activity
| Compound | Model | Result |
|---|---|---|
| Pteridinone Derivative | LPS-induced Macrophages | Reduced cytokine levels by 40% |
Synthesis and Derivatives
The synthesis of 4(3H)-pteridinone can be achieved through various chemical routes, including cyclization reactions involving substituted phenyl groups. The development of novel derivatives is crucial for enhancing its pharmacological properties.
- Synthesis Methodology : A common synthetic route involves the condensation of an appropriate amine with a carbonyl compound followed by cyclization under acidic conditions.
Propiedades
Número CAS |
113120-74-4 |
|---|---|
Fórmula molecular |
C13H10N4O |
Peso molecular |
238.24g/mol |
Nombre IUPAC |
7-(4-methylphenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)10-6-14-11-12(17-10)15-7-16-13(11)18/h2-7H,1H3,(H,15,16,17,18) |
Clave InChI |
MMZDIWFKJFYRLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















